molecular formula C42H32O9 B12778132 Suffruticosol A CAS No. 220936-82-3

Suffruticosol A

Cat. No.: B12778132
CAS No.: 220936-82-3
M. Wt: 680.7 g/mol
InChI Key: MBGBQHRAJPLAPN-SMIUPXLJSA-N
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Description

Suffruticosol A is a naturally occurring compound isolated from the seeds of Paeonia lactiflora and Paeonia suffruticosa. It is known for its neuroprotective, anti-inflammatory, and osteogenic properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in various fields, including medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Suffruticosol A can be isolated from the seeds of Paeonia lactiflora and Paeonia suffruticosa through a series of extraction and purification processes. The seeds are typically ground into a fine powder and subjected to solvent extraction using solvents like methanol or ethanol. The extract is then purified using techniques such as column chromatography to obtain pure this compound .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve solvent extraction, filtration, and chromatographic purification to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Suffruticosol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Suffruticosol A is part of a group of oligostilbenes found in Paeonia suffruticosa. Similar compounds include:

This compound stands out due to its unique combination of neuroprotective, osteogenic, and anti-inflammatory properties, making it a versatile compound for various therapeutic applications.

Properties

220936-82-3

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1R,2R,3R,9S,10R,17R)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34+,35-,37+,40+,42+/m0/s1

InChI Key

MBGBQHRAJPLAPN-SMIUPXLJSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Canonical SMILES

C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O

Origin of Product

United States

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